3-(4-Ethynylphenyl)pyridine
Overview
Description
3-(4-Ethynylphenyl)pyridine is a compound that features a pyridine ring substituted with a 4-ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)pyridine typically involves the coupling of 4-ethynylphenyl derivatives with pyridine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling. For instance, the Sonogashira coupling involves the reaction of 4-iodophenylacetylene with pyridine in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethynylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with organolithium reagents.
Major Products
Oxidation: Formation of 4-(pyridin-3-yl)benzaldehyde.
Reduction: Formation of 3-(4-ethylphenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(4-Ethynylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenyl)pyridine depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)pyridine: Similar structure but with a bromine atom instead of an ethynyl group.
3-(4-Methylphenyl)pyridine: Contains a methyl group instead of an ethynyl group.
3-(4-Nitrophenyl)pyridine: Features a nitro group instead of an ethynyl group.
Uniqueness
3-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of organic semiconductors and advanced materials .
Properties
IUPAC Name |
3-(4-ethynylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHDZPGWBJOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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